molecular formula C19H18O6 B1242364 7-Methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

7-Methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

Cat. No.: B1242364
M. Wt: 342.3 g/mol
InChI Key: WNAGNQBPWYEERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,2’,4’,5’-Tetramethoxyflavone is a flavonoid compound characterized by the presence of four methoxy groups attached to its flavone backbone. This compound is known for its diverse biological activities, including antibacterial properties . It is isolated from various plant sources, such as Calliandra californica .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,2’,4’,5’-Tetramethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methoxylation .

Industrial Production Methods: Industrial production of 7,2’,4’,5’-Tetramethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 7,2’,4’,5’-Tetramethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,2’,4’,5’-Tetramethoxyflavone involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-11-5-6-12-14(20)9-17(25-16(12)7-11)13-8-18(23-3)19(24-4)10-15(13)22-2/h5-10H,1-4H3

InChI Key

WNAGNQBPWYEERY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3OC)OC)OC

Synonyms

7,2',4',5'-tetramethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one
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7-Methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one
Reactant of Route 3
7-Methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one
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7-Methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one
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Reactant of Route 6
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